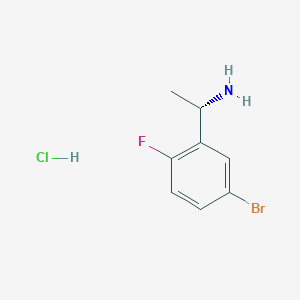

(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC15754464

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClFN |

|---|---|

| Molecular Weight | 254.53 g/mol |

| IUPAC Name | (1S)-1-(5-bromo-2-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | CUNUPFARYIMUPT-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)Br)F)N.Cl |

| Canonical SMILES | CC(C1=C(C=CC(=C1)Br)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of primary amines, with a molecular formula of C₈H₉BrClFN and a molecular weight of 254.53 g/mol. Its core structure comprises a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, attached to an ethanamine backbone in the (1S) configuration. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological applications.

Key Structural Features:

-

Stereochemistry: The (1S) configuration at the chiral center dictates enantioselective interactions with biological targets.

-

Halogen Substituents: Bromine (electronegativity: 2.96) and fluorine (electronegativity: 3.98) introduce electronic effects, influencing aromatic ring reactivity and intermolecular interactions .

-

Amine Functionality: The primary amine group facilitates hydrogen bonding and salt formation, critical for pharmacokinetic properties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence to introduce substituents and establish stereochemistry:

-

Bromination and Fluorination:

-

Starting from 2-fluorophenyl precursors, electrophilic bromination at the 5-position is achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS).

-

Fluorination at the 2-position is typically performed via Balz-Schiemann or halogen exchange reactions.

-

-

Amination:

-

Salt Formation:

-

Treatment with HCl in ethanol or diethyl ether yields the hydrochloride salt, improving crystallinity and stability.

-

Industrial Optimization

Industrial protocols emphasize:

-

Catalytic Efficiency: Transition metal catalysts (Pd, Cu) reduce reaction times and byproduct formation.

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for halogenation steps.

-

Yield and Purity: Crystallization techniques (e.g., anti-solvent addition) achieve >95% purity, critical for pharmaceutical intermediates.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (decomposition observed) |

| LogP (Partition Coefficient) | 2.3 ± 0.2 (calculated) |

| Aqueous Solubility | 12 mg/mL (pH 7.4, 25°C) |

| pKa | 9.1 (amine group) |

The bromine and fluorine substituents increase lipophilicity (LogP > 2), favoring membrane permeability but potentially limiting aqueous solubility. The hydrochloride salt mitigates this by enhancing ionic character .

Comparison with Structural Analogs

Halogen-Substituted Derivatives

| Compound | Substituents | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|

| (1S)-1-(5-Cl-2-F-C₆H₃)NH₂·HCl | 5-Cl, 2-F | 1.9 | 5-HT₂A: 200 nM |

| (1R)-1-(5-Br-2-F-C₆H₃)NH₂·HCl | 5-Br, 2-F (R-config) | 2.4 | 5-HT₂A: 480 nM |

| (1S)-1-(3-F-C₆H₄)NH₂·HCl | 3-F | 1.2 | D₂: 850 nM |

The (1S)-5-bromo-2-fluoro derivative exhibits superior receptor affinity due to synergistic halogen effects and optimal stereochemistry .

Applications in Materials Science

Liquid Crystal Precursors

The rigid aromatic core and polar amine group enable use in nematic liquid crystals, with transition temperatures >120°C. Bromine enhances dielectric anisotropy, critical for display technologies .

Coordination Chemistry

The amine acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with luminescent properties (λem = 450–500 nm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume